molecular formula C24H28N6S2 B2631338 4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole) CAS No. 500267-41-4

4,4'-diethyl-5,5'-bis(phenethylthio)-4H,4'H-3,3'-bi(1,2,4-triazole)

Cat. No.: B2631338
CAS No.: 500267-41-4
M. Wt: 464.65
InChI Key: YWHYKMJCNMMMRJ-UHFFFAOYSA-N
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Description

4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of bi-triazoles, which are characterized by the presence of two triazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous reactors. The process is optimized to ensure maximum efficiency and minimal waste. Key parameters such as temperature, pressure, and reaction time are carefully monitored and controlled.

Chemical Reactions Analysis

Types of Reactions

4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms.

Scientific Research Applications

4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-dimethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole)
  • 4,4’-diethyl-5,5’-bis(phenylthio)-4H,4’H-3,3’-bi(1,2,4-triazole)

Uniqueness

4,4’-diethyl-5,5’-bis(phenethylthio)-4H,4’H-3,3’-bi(1,2,4-triazole) is unique due to the presence of both ethyl and phenethylthio groups, which enhance its chemical reactivity and potential applications. This compound’s distinct structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4-ethyl-3-[4-ethyl-5-(2-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-5-(2-phenylethylsulfanyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6S2/c1-3-29-21(25-27-23(29)31-17-15-19-11-7-5-8-12-19)22-26-28-24(30(22)4-2)32-18-16-20-13-9-6-10-14-20/h5-14H,3-4,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHYKMJCNMMMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCC2=CC=CC=C2)C3=NN=C(N3CC)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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